molecular formula C10H20N2O2 B046749 (R)-1-Boc-3-aminopiperidine CAS No. 188111-79-7

(R)-1-Boc-3-aminopiperidine

Cat. No. B046749
M. Wt: 200.28 g/mol
InChI Key: AKQXKEBCONUWCL-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-Boc-3-aminopiperidine involves several key steps, including chiral resolution, Boc protection, and subsequent functional group transformations. One approach for synthesizing (R)-3-aminopiperidine dihydrochloride, a closely related compound, starts from Ethyl nipecotate followed by chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to the hydrochloride salt, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015).

Scientific Research Applications

  • Synthesis of Chain Compounds : It is used in the synthesis of compounds such as [C10H26N4][VO3]2·2H2O, [(R)-C5H14N2][VO3]2, and [(S)-C5H14N2][VO3], contributing to research in asymmetric hydrogen-bonding networks (Smith et al., 2012).

  • Pharmaceutical Intermediary : It acts as a key intermediate in the synthesis of pharmaceuticals like alogliptin, trelagliptin, and linagliptin (Sun et al., 2021).

  • Asymmetric Hydrogenation : The compound is valuable in rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, leading to enantioenriched 3-aminopiperidine derivatives used in various natural products and drugs (Royal et al., 2016).

  • Building Block for Biological Activity : Orthogonally N-protected 3,4-aziridinopiperidine derived from it serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines with high potential for biological activity (Schramm et al., 2009).

  • Scaffold for Combinatorial Chemistry : It is used for preparing orthogonally N-protected 3-aminopiperidines, new scaffolds for combinatorial chemistry, from a piperidine building block (Schramm et al., 2010).

  • Probe for Peptide Bond Study : N-Boc-protected (2R,3R)- and (2R,3S)-3-fluoroprolines are novel probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond (Demange et al., 2001).

  • Preparation of Open-Chain Amino Acids : It's utilized as a starting material for preparing open-chain amino acids like α-deuterio amino acids, α-arylalanines, or β2-halo amino acids (Seebach et al., 1989).

  • Industrial Production : The synthesis of 3-amino-1-Boc-piperidine using immobilized ω-transaminases offers high yield and enantiomeric excess, beneficial for industrial production (Petri et al., 2019).

  • Bioreductive Production : The YGL039W-catalyzed bioreduction of (R)-N-Boc-3-hydroxypiperidine shows potential for industrial production of (R)-NBHP (Chen et al., 2017).

  • CCR5 Antagonists Synthesis : It is key in synthesizing 4-substituted-4-aminopiperidine derivatives for piperazino-piperidine based CCR5 antagonists, like HIV-1 entry inhibitor Sch-350634 (Jiang et al., 2004).

properties

IUPAC Name

tert-butyl (3R)-3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQXKEBCONUWCL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363570
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-3-aminopiperidine

CAS RN

188111-79-7
Record name (R)-1-Boc-3-aminopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(â??)-3-Amino-1-Boc-piperidine
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Synthesis routes and methods I

Procedure details

A solution of the title compound of Example 3 (37.1 g, 164 mmol) in a mixture of MeOH (100 mL) and acetic acid (25 mL) was added 10% Pd-C (3.7 g) and the reaction mixture was hydrogenated (50 psi) for 24 h at rt in a Parr apparatus. Analysis of the reaction by TLC (solvent system A) and IR (to look for presence or absence of N3 str peak at 2100 cm-1) indicated the reaction to be complete. The solution was filtered through celite to remove catalyst and the filtrate was evaporated in vacuo to give the crude product as an oily residue. The residue was dissolved in 500 mL of 10% aqueous acetic acid and the solution was extracted with Et2O (3×200 mL). The combined ethereal extract was discarded and the aqueous solution was basified by addition of excess concentrated aqueous NH3 solution. The basified mixture was extracted with Et2O (3×200 mL) and the combined organic extract was dried (Na2SO4) and evaporated to give the title compound (22.8 g, 69%) as a pale yellow oil. The fumarate salt crystallized from 2-propanol: mp 197°-198° C., 1H-NMR (CDCl3) ∂ 3.93 (br s, 1H), 3.82 (dm, Jgem =13 Hz, 1H), 1.46 (s, 9H), 1.29-1.41 (complex m, 3H), 1.24 (m, 1H); CIMS (MH+ calcd for C10H20N2O2): 201. Found (MH+): 201; Anal. (calc'd for C10H20N2O2.0.5C4H4O4): C, H, N.
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
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25 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Yield
69%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

After two hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, 1.0 g of L-alanine, and 3.3 mg of pyridoxal phosphate were added. Further, after five hours in reaction, 1.25 g of N-Boc-3-piperidinone, 1.7 g of D-glucose, and 3.3 mg of pyridoxal phosphate were added. During the reaction, the reaction liquid was sampled. From the sample, N-Boc-3-aminopiperidine was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of N-Boc-3-aminopiperidine produced was measured by analyzing N-Boc-3-aminopiperidine under the following GC conditions. Further, by the law of the art, N-Boc-3-aminopiperidine thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured. In the result, the amount of N-Boc-3-aminopyrrolidine produced after 23.5 hours in reaction was 3.13 g. The absolute configuration of N-Boc-3-aminopyrrolidine was (S), and the optical purity was not less than 99.9% e.e.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
3.3 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Boc-3-aminopiperidine
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(R)-1-Boc-3-aminopiperidine
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Reactant of Route 6
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(R)-1-Boc-3-aminopiperidine

Citations

For This Compound
10
Citations
A Petri, V Colonna, O Piccolo - Beilstein Journal of Organic …, 2019 - beilstein-journals.org
Chiral N-heterocyclic molecules and in particular compounds with an amino functional group such as 3-aminopiperidine are valuable intermediates for the production of a large number …
Number of citations: 25 www.beilstein-journals.org
Y Zou, J Xiao, Z Tu, Y Zhang, K Yao, M Luo… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of novel 4,5,6-trisubstituted pyrimidines were designed as potent covalent Bruton’s tyrosine kinase (BTK) inhibitors based on the structure of ibrutinib by using a ring-opening …
Number of citations: 12 www.sciencedirect.com
J Seo, P Martásek, LJ Roman, RB Silverman - Bioorganic & medicinal …, 2007 - Elsevier
Selective inhibition of the localized excess production of NO by neuronal nitric oxide synthase (nNOS) has been targeted as a potential means of treating various neurological disorders. …
Number of citations: 31 www.sciencedirect.com
Y Guo, X Mao, L Xiong, A Xia, J You… - Angewandte Chemie …, 2021 - Wiley Online Library
SET domain bifurcated protein 1 (SETDB1) is a histone lysine methyltransferase that promotes the silencing of some tumour suppressor genes and is overexpressed in many cancers. …
Number of citations: 15 onlinelibrary.wiley.com
S Andreev, T Pantsar, A El-Gokha, F Ansideri… - International Journal of …, 2020 - mdpi.com
Glycogen synthase kinase-3β (GSK-3β) is a potential target in the field of Alzheimer’s disease drug discovery. We recently reported a new class of 9H-pyrimido[4,5-b]indole-based GSK-…
Number of citations: 5 www.mdpi.com
S Wu, C Xiang, Y Zhou, MSH Khan, W Liu… - Nature …, 2022 - nature.com
Fast screening of enzyme variants is crucial for tailoring biocatalysts for the asymmetric synthesis of non-natural chiral chemicals, such as amines. However, most existing screening …
Number of citations: 7 www.nature.com
L Xiong, X Mao, Y Guo, Y Zhou, M Chen, P Chen… - Biochemical and …, 2021 - Elsevier
Bromodomain and PHD finger containing transcription factor (BPTF) is a multidomain protein that regulates the transcription of chromatin and is related to many cancers. Herein, we …
Number of citations: 6 www.sciencedirect.com
M Atobe, T Serizawa, N Yamakawa… - Journal of Medicinal …, 2020 - ACS Publications
Two chemical series of novel protein kinase C ζ (PKCζ) inhibitors, 4,6-disubstituted and 5,7-disubstituted isoquinolines, were rapidly identified using our fragment merging strategy. This …
Number of citations: 11 pubs.acs.org
A Akin, MT Barilla, TA Brandt, J Brennan… - … Process Research & …, 2019 - ACS Publications
The synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor 3 is described. This complex structure contains a tetrazole modified by a chiral hemiaminal carbonate …
Number of citations: 8 pubs.acs.org
DW Piotrowski, EL McInturff - Complete Accounts of Integrated …, 2019 - ACS Publications
This chapter describes the discovery and early development of small molecule proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors. The discovery of the primary molecular …
Number of citations: 0 pubs.acs.org

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